(R)-ethyl 3,4-dihydroxybutanoate
Descripción
(R)-Ethyl 3,4-dihydroxybutanoate is a chiral ester derivative of 3,4-dihydroxybutanoic acid, characterized by an ethyl ester group at the carboxyl position and hydroxyl groups at the 3rd and 4th carbon atoms in the (R)-configuration. This compound belongs to a class of hydroxybutanoates with applications in pharmaceuticals and fine chemical synthesis.
Propiedades
Número CAS |
112635-76-4 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.15708 |
Origen del producto |
United States |
Métodos De Preparación
Chemical Reduction of Diethyl Malate Derivatives
The reduction of diethyl malate or its derivatives represents one of the most direct routes to (R)-ethyl 3,4-dihydroxybutanoate. Claffey et al. demonstrated that D-(+)-malic acid diethyl ester undergoes stereospecific reduction using sodium borohydride (NaBH₄) and a dimethylsulfide borane complex (BH₃·DMS) in tetrahydrofuran (THF) at room temperature . The reaction achieves a 97% yield of the (R)-enantiomer, with the borane complex selectively reducing the ketone group while preserving the ester functionality .
A modified approach by Saito et al. employs BH₃·DMS with catalytic NaBH₄ to reduce diethyl (S)-malate, yielding (S)-ethyl 3,4-dihydroxybutanoate with >99% enantiomeric excess (ee) . To obtain the (R)-enantiomer, the starting material must be enantiomerically pure D-malic acid derivatives. For instance, diethyl D-malate (CAS 7554-28-1) is commercially available and serves as a precursor for large-scale syntheses . Key reaction parameters include:
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Solvent | Tetrahydrofuran (THF) |
| Reducing Agents | NaBH₄ (1 eq), BH₃·DMS (1 eq) |
| Reaction Time | 12–24 hours |
| Yield | 90–97% |
| Enantiomeric Excess | >99% (R) |
This method’s robustness is offset by the need for stringent anhydrous conditions and the high cost of enantiopure starting materials .
Biocatalytic Synthesis from Malate
A novel three-step enzymatic pathway converts L-malate into this compound via engineered enzymes . The process involves:
-
Malate kinase phosphorylating L-malate to 4-phosphomalate.
-
Malate semialdehyde dehydrogenase oxidizing the phosphorylated intermediate to malate semialdehyde.
-
Malate semialdehyde reductase reducing the semialdehyde to (R)-3,4-dihydroxybutanoic acid, followed by esterification with ethanol .
The reductase step achieves >90% conversion efficiency under optimized conditions (pH 7.5, 30°C, NADPH cofactor) . Esterification employs acidic ion-exchange resins or lipases, yielding the final product with 85–92% purity. While this route avoids harsh reagents, scalability is limited by enzyme stability and the need for cofactor regeneration systems .
Hydrolytic Kinetic Resolution of Epoxybutyrate
A patent by NINGBO INNO PHARMCHEM CO., LTD. outlines an industrial-scale synthesis via hydrolytic kinetic resolution of racemic ethyl epoxybutyrate . The process uses a chiral salen-cobalt catalyst (0.05–0.5 mol%) in tetrahydrofuran (THF) with water at 0–20°C . The (S)-epoxybutyrate undergoes preferential hydrolysis, leaving the (R)-enantiomer intact. Subsequent cyanidation with sodium cyanide (5–25% aqueous solution) yields (R)-4-cyano-3-hydroxybutyric acid ethyl ester, which is hydrolyzed to the target compound .
| Parameter | Value |
|---|---|
| Catalyst | Salen-Co(III) (0.05–0.5 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–20°C |
| Reaction Time | 12–24 hours |
| Cyanidation Yield | 80–85% |
This method’s advantages include the use of water as a solvent and achiral starting materials, reducing costs . However, the resolution efficiency depends on precise catalyst loading and temperature control.
Enzymatic Transamination and Reduction
A chemo-enzymatic cascade reported by Kroutil et al. combines transaminases and imine reductases (IREDs) to synthesize chiral amines and alcohols . While initially developed for dihydropinidine, this approach can be adapted for this compound by substituting diketone substrates. For example, nonane-2,6-dione is converted to (R)-configured imines via (R)-selective transaminases, followed by IRED-catalyzed reduction to diols .
| Parameter | Value |
|---|---|
| Enzymes | ArR-TA (transaminase), IRED-E |
| Substrate | Nonane-2,6-dione (50–200 mM) |
| Cofactor | NADPH (regenerated via Lb-ADH) |
| Reaction Time | 24 hours |
| Diastereomeric Excess | >99% |
This method’s modularity allows for tuning enantioselectivity but requires specialized enzyme engineering .
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for each method:
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chemical Reduction | 97 | >99 | High | Moderate |
| Biocatalytic Synthesis | 85–92 | >95 | Moderate | High |
| Kinetic Resolution | 80–85 | >99 | High | Low |
| Enzymatic Cascade | 90–95 | >99 | Low | High |
Análisis De Reacciones Químicas
Types of Reactions
®-ethyl 3,4-dihydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tosyl chloride or mesyl chloride can be used to convert hydroxyl groups into better leaving groups for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ®-ethyl 3,4-dioxobutanoate.
Reduction: Formation of ®-3,4-dihydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
(R)-1-(2,6-Difluorophenyl)ethanamine serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. The presence of fluorine atoms is known to enhance the binding affinity and metabolic stability of drugs.
Case Study: Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant properties by modulating serotonin and norepinephrine pathways. For example, studies have shown that analogs can significantly influence mood-related behaviors in animal models.
Organic Synthesis
This compound is utilized as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new synthetic routes for pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis typically involves:
- Starting from 2,6-difluorobenzaldehyde.
- Reduction of the aldehyde to alcohol.
- Conversion to amine via substitution reactions.
- Resolution into enantiomers using chiral techniques.
Biological Studies
(R)-1-(2,6-Difluorophenyl)ethanamine is investigated for its biological activity, particularly in neuropharmacology and oncology.
Antitumor Properties
Preclinical studies suggest that it can inhibit tumor growth in various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (R)-1-(2,6-Difluorophenyl)ethanamine HCl | HeLa | 0.50 | Induces apoptosis via caspase activation |
| (R)-1-(2,6-Difluorophenyl)ethanamine HCl | MCF-7 | 0.65 | Cell cycle arrest at G1 phase |
These findings indicate that the compound may trigger apoptosis and inhibit cell proliferation through specific molecular pathways.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the difluoro substitution on the phenyl ring. Modifications to this structure can significantly alter biological activity:
- Electron-Withdrawing Groups (EWGs) : Enhances biological activity when present at specific positions on the aromatic ring.
- Chirality : The (R)-configuration is crucial for maintaining desired pharmacological effects compared to its (S)-enantiomer.
Mecanismo De Acción
The mechanism of action of ®-ethyl 3,4-dihydroxybutanoate in biological systems involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of ®-3,4-dihydroxybutanoic acid and ethanol. The hydroxyl groups on the butanoic acid can further participate in metabolic pathways, contributing to various biochemical processes.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following compounds are structurally and functionally analogous to (R)-ethyl 3,4-dihydroxybutanoate and are analyzed based on molecular properties, stereochemistry, and applications:
Methyl (3R)-3,4-Dihydroxybutanoate
- Molecular Formula : C₅H₁₀O₄
- Molecular Weight : 134.131 g/mol .
- Stereochemistry : Single defined stereocenter at the 3rd carbon (R-configuration).
- Key Features : Liquid state, requires storage at -20°C for stability (inferred from its S-enantiomer in ).
- Applications : Serves as a chiral building block in organic synthesis, particularly for pharmaceuticals requiring specific stereochemistry .
Methyl (3S)-3,4-Dihydroxybutanoate
- Molecular Formula : C₅H₁₀O₄
- Molecular Weight : 134.13 g/mol .
- Stereochemistry : S-configuration at the 3rd carbon, enantiomer of the (3R)-methyl ester.
- Physical Properties :
- Applications : Used in synthesizing antibiotics, antiviral agents, and biodegradable polymers due to its hydroxyl functionality and chirality .
3,4-Dihydroxybutyric Acid (Free Acid Form)
- Molecular Formula : C₄H₈O₄
- Molecular Weight : 120.104 g/mol .
- Key Features : Lacks an ester group, making it more polar and acidic compared to ester derivatives.
Hypothetical this compound
- Inferred Properties: Molecular Formula: C₆H₁₂O₄ (ethyl ester adds a -CH₂CH₃ group vs. methyl). Molecular Weight: ~148.15 g/mol (estimated).
Comparative Data Table
Actividad Biológica
(R)-ethyl 3,4-dihydroxybutanoate is a compound of interest due to its biological properties and potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound, also known as (S)-ethyl 3,4-dihydroxybutanoate, has the molecular formula and a molecular weight of approximately 148.16 g/mol. Its structure features two hydroxyl groups attached to a butanoate backbone, which contributes to its reactivity and biological activity.
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in murine macrophages, a key indicator of inflammation. The inhibition of NO production is associated with downregulation of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha (TNF-α) .
Table 1: Inhibition of Nitric Oxide Production
| Compound | IC50 Value (μM) | Cytotoxicity (μM) | Therapeutic Window |
|---|---|---|---|
| Honaucin A | 4.0 | >49 | >10-fold |
| Honaucin B | 4.5 | >50 | >11-fold |
| Honaucin C | 7.8 | >48 | >6-fold |
This data highlights the potential for this compound and its analogs to serve as therapeutic agents with low cytotoxicity relative to their anti-inflammatory effects.
2. Antimicrobial Activity
The compound also displays antimicrobial properties. A study on related esters found that they inhibited the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
Synthesis
The synthesis of this compound can be achieved through enzymatic methods that utilize specific enzymes for selective degradation of oligosaccharides followed by esterification processes . This method enhances yield and purity while minimizing by-products.
Synthesis Steps:
- Enzymatic Degradation : Use α-amylase and pullulanase to selectively degrade amylopectin.
- Oxidation : Convert the resulting oligosaccharides into optically pure (S)-3,4-dihydroxybutyric acid.
- Esterification : React the acid with ethanol under mild conditions to form this compound.
Case Study: Anti-inflammatory Applications
A notable study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was administered prior to LPS exposure, resulting in a significant reduction in serum levels of inflammatory markers compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .
Case Study: Antimicrobial Efficacy
In another study, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant bactericidal activity at concentrations that were non-toxic to human cells. This suggests its potential use as a topical antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-ethyl 3,4-dihydroxybutanoate with high enantiomeric purity?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Sharpless dihydroxylation) or enzymatic resolution (e.g., lipase-mediated esterification) are common approaches. For example, enzymatic methods can leverage stereospecific hydrolases to isolate the (R)-enantiomer from racemic mixtures. Chiral HPLC (e.g., using a cellulose-based column) is critical for verifying enantiomeric excess (>98%) .
Q. How should researchers handle and store this compound to maintain its stability?
- Methodological Answer : Store the compound at 4°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and moisture absorption. Avoid prolonged exposure to acidic/basic conditions, which may induce racemization or ester hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm hydroxyl and ester functional groups (e.g., δ 4.2 ppm for the ethyl group).
- Chiral HPLC with a polar organic mobile phase (e.g., hexane/isopropanol) to validate enantiopurity.
- Polarimetry to measure optical rotation ([α]D²⁵ ≈ +15° to +20° for the (R)-enantiomer) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts, IR peaks) for this compound be resolved?
- Methodological Answer : Discrepancies may arise from solvent polarity, pH, or impurities. To resolve:
- Compare experimental NMR data with computational simulations (DFT or molecular modeling).
- Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference.
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What strategies minimize racemization during the synthesis of this compound?
- Methodological Answer :
- Conduct reactions at low temperatures (<0°C) to reduce kinetic energy-driven racemization.
- Use non-polar solvents (e.g., toluene) and avoid strong acids/bases that catalyze epimerization.
- Monitor enantiomeric purity in real-time via inline polarimetry or chiral HPLC .
Q. How can researchers design experiments to study the compound’s role in chiral drug delivery systems?
- Methodological Answer :
- In vitro assays : Evaluate membrane permeability using Caco-2 cell monolayers, comparing (R)- and (S)-enantiomers.
- Molecular docking : Simulate interactions with transport proteins (e.g., P-glycoprotein) to predict absorption.
- Stability studies : Assess metabolic degradation in liver microsomes to identify enantiomer-specific pathways .
Q. What advanced techniques quantify trace impurities (e.g., diastereomers) in this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
